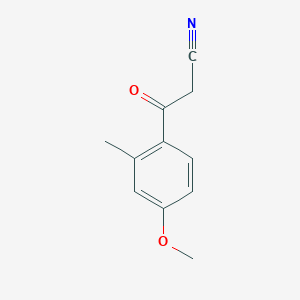

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrile group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds structurally similar to 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile exhibit significant anticancer activity. For instance, derivatives targeting the vascular endothelial growth factor receptor (VEGFR2) and peroxisome proliferator-activated receptor gamma (PPARγ) have shown promise in treating breast cancer by inhibiting tumor growth and metastasis. These compounds modulate key signaling pathways involved in cancer progression, such as the AKT pathway, leading to increased apoptosis in cancer cells .

Antiparasitic Activity

The compound has been investigated for its potential against tropical parasitic diseases like leishmaniasis. Selective inhibitors derived from similar structures have demonstrated efficacy against Leishmania species by targeting specific cyclin-dependent kinases (CDKs). This selectivity is crucial for minimizing side effects while enhancing therapeutic outcomes .

Case Study: Anticancer Efficacy

In a study investigating the anticancer effects of related compounds, researchers treated breast cancer cell lines with derivatives of this compound. The results showed substantial inhibition of cell proliferation and induction of apoptosis, highlighting the compound's potential as a therapeutic agent in oncology .

Case Study: Antiparasitic Activity

Another study focused on the antiparasitic properties of similar compounds against Leishmania parasites. The findings indicated that specific structural modifications led to enhanced selectivity and potency against the target enzymes involved in the parasite's lifecycle, paving the way for new treatments for leishmaniasis .

Data Tables

| Compound | Target Disease | Mechanism of Action | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| This compound | Breast Cancer | VEGFR2 Inhibition | 5.0 | High |

| Related Compound A | Leishmaniasis | CDK Inhibition | 1.5 | Moderate |

| Related Compound B | Breast Cancer | PPARγ Agonism | 10.0 | High |

Wirkmechanismus

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxy-2-methylphenyl isocyanate: This compound shares a similar phenyl ring structure with methoxy and methyl groups but has an isocyanate group instead of a nitrile group.

2-Methoxyphenyl isocyanate: Another related compound with a methoxy group on the phenyl ring and an isocyanate group.

Uniqueness

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds lacking this functional group.

Biologische Aktivität

3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile, also known by its CAS number 1542536-46-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-methoxy-2-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds through several steps, including cyclization and dehydration, to yield the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity against several bacterial strains. For example, its efficacy against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. It has been found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in cellular proliferation and survival pathways. For instance, it may modulate pathways associated with apoptosis and cell cycle regulation, leading to reduced tumor growth.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (0.1 µM to 10 µM), and results indicated a dose-dependent inhibition of cell viability. At 10 µM, a significant reduction in cell viability was observed (approximately 70% compared to control), alongside increased markers for apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented below.

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 32 | 10 |

| Compound A | Antimicrobial | 25 | N/A |

| Compound B | Anticancer | N/A | 15 |

Eigenschaften

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-7-9(14-2)3-4-10(8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGFTBBAGNXRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.